Methyl 1-(4-chlorophenyl)-6-oxo-4-[3-(trifluoromethyl)phenoxy]pyridazine-3-carboxylate
Description
Methyl 1-(4-chlorophenyl)-6-oxo-4-[3-(trifluoromethyl)phenoxy]pyridazine-3-carboxylate is a pyridazine derivative characterized by a chlorophenyl group at position 1, a ketone at position 6, a 3-(trifluoromethyl)phenoxy substituent at position 4, and a methyl ester at position 3. Pyridazine derivatives are often explored for pesticidal, herbicidal, or pharmaceutical activities due to their aromatic heterocyclic framework, which allows for diverse functionalization .
Properties
IUPAC Name |
methyl 1-(4-chlorophenyl)-6-oxo-4-[3-(trifluoromethyl)phenoxy]pyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClF3N2O4/c1-28-18(27)17-15(29-14-4-2-3-11(9-14)19(21,22)23)10-16(26)25(24-17)13-7-5-12(20)6-8-13/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSCFMPWDSSTJLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C(=O)C=C1OC2=CC=CC(=C2)C(F)(F)F)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClF3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 1-(4-chlorophenyl)-6-oxo-4-[3-(trifluoromethyl)phenoxy]pyridazine-3-carboxylate (CAS: 338405-39-3) is a compound with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C19H12ClF3N2O4
- Molar Mass : 424.76 g/mol
- CAS Number : 338405-39-3
The compound features a complex structure that includes a pyridazine ring, which is known for its diverse biological activities.
Research indicates that compounds similar to this compound may interact with various biological targets, including:
- Enzymatic Inhibition : It has been shown to exhibit inhibitory effects on key enzymes such as histone deacetylases (HDACs), which play a critical role in cancer progression and neurodegenerative diseases .
- Receptor Modulation : The compound may act as a modulator for certain receptors, potentially influencing pathways related to neurotransmission and inflammation .
Biological Activities
The biological activities of this compound have been explored in various studies, highlighting its potential therapeutic applications:
-
Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has shown significant activity against human cervical (HeLa) and colon adenocarcinoma (Caco-2) cells .
Cell Line IC50 (µM) HeLa 5.0 Caco-2 7.5 H9c2 (cardiac) 10.0 - Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory properties, possibly through the modulation of inflammatory cytokines and pathways .
- Antimicrobial Activity : Some derivatives of pyridazine compounds have demonstrated antimicrobial effects against both Gram-positive and Gram-negative bacteria, indicating that this compound may also possess similar properties .
Case Studies
Several case studies have investigated the biological activity of related compounds:
- A study published in PMC reported that derivatives with trifluoromethyl groups exhibited enhanced anticancer activity compared to their non-trifluoromethyl counterparts, suggesting that this modification could be beneficial for developing more potent anticancer agents .
- Another research effort focused on the synthesis of pyridazine derivatives, revealing that modifications at the phenoxy position led to improved selectivity and potency against specific cancer cell lines .
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of pyridazine derivatives, including methyl 1-(4-chlorophenyl)-6-oxo-4-[3-(trifluoromethyl)phenoxy]pyridazine-3-carboxylate. Research indicates that compounds with similar structures exhibit cytotoxic activity against various cancer cell lines, such as breast, colon, and cervical cancer cells . The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.
Antimicrobial Activity
Pyridazine derivatives have also been investigated for their antimicrobial properties. Preliminary data suggest that this compound may exhibit activity against certain bacterial strains, although further studies are required to quantify its efficacy and mechanism .
Anti-inflammatory Effects
There is growing interest in the anti-inflammatory potential of this compound. Similar pyridazine derivatives have shown promise in reducing inflammation markers in vitro, suggesting that this compound could be further explored as a therapeutic agent for inflammatory diseases .
Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions that require precise control over reaction conditions such as temperature and pressure. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are employed to confirm the structure and purity of the synthesized compound .
Characterization Techniques
Characterization of this compound is crucial for understanding its properties and potential applications:
- NMR Spectroscopy : Used to elucidate the structure by providing information about the hydrogen and carbon environments.
- HPLC : Employed to assess purity and isolate the compound from reaction mixtures.
Drug Development
Given its biological activities, this compound holds promise for development into pharmaceutical agents targeting cancer, microbial infections, and inflammatory conditions. The ongoing research into similar compounds suggests a pathway toward novel drug formulations.
Molecular Modeling Studies
Molecular modeling studies have been conducted to predict the interactions between this compound and biological targets, aiding in the design of more effective derivatives with enhanced activity profiles . Such computational approaches can streamline the drug discovery process by identifying promising candidates for further experimental validation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural similarities with the target molecule, differing in substituents or functional groups.
Structural and Physicochemical Comparisons
Key Observations
This difference may influence reactivity in nucleophilic or electrophilic environments. The 3-(trifluoromethyl)phenoxy group (common in all compounds) provides strong electron-withdrawing effects, which could enhance resistance to metabolic degradation .
Ester vs. The carboxamide group in introduces hydrogen-bonding capacity, which may enhance target binding in biological systems but reduce bioavailability compared to ester derivatives.
This modification could render the compound more reactive in acidic or basic conditions.
Research Findings
- Pesticidal Potential: While direct evidence is lacking for the target compound, structurally related pyridazine derivatives (e.g., ethyl ester in ) are often explored as pesticidal agents due to the trifluoromethyl group’s resistance to enzymatic cleavage .
- Thermal Stability : The high predicted boiling point of (494.4°C) suggests that pyridazine derivatives with methoxy or trifluoromethyl groups exhibit robust thermal stability, a desirable trait for agrochemical formulations .
Preparation Methods
Cyclocondensation of Hydrazine Derivatives
The pyridazine ring is typically constructed via cyclocondensation reactions. A common approach involves reacting 1,4-diketones or α,β-unsaturated carbonyl compounds with hydrazines. For example, 3-methoxyphenyl hydrazonomalononitrile has been cyclized with malononitrile (MN) in ethanol under reflux to form pyridazine intermediates. Adapting this method, the target compound’s pyridazine core could be synthesized by substituting malononitrile with a chlorophenyl-substituted hydrazine derivative.
In one protocol, 3-chloro-1-(4-chlorophenyl)propane-1,3-dione reacts with methyl carbazate in acetic acid at 80°C, yielding a 6-oxo-pyridazine precursor. This intermediate undergoes nucleophilic substitution at position 4 to introduce the trifluoromethylphenoxy group.
Nucleophilic Aromatic Substitution (NAS) for Functionalization
The 3-(trifluoromethyl)phenoxy group is introduced via NAS at position 4 of the pyridazine ring. A halogen atom (e.g., chlorine) at this position is displaced by the phenoxide ion generated from 3-(trifluoromethyl)phenol under basic conditions. For instance, using potassium carbonate in dimethylformamide (DMF) at 120°C for 12 hours achieves substitution with >75% yield. The electron-withdrawing nature of the trifluoromethyl group enhances the phenol’s nucleophilicity, facilitating the reaction.
Optimization Strategies for Improved Yield
Solvent and Catalyst Screening
Temperature and Reaction Time
Optimization studies reveal that NAS proceeds optimally at 120°C for 12 hours, while esterification requires milder conditions (60–80°C) to prevent decarboxylation.
Analytical Characterization
Spectroscopic Methods
Chromatographic Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) shows ≥98% purity, with a retention time of 9.2 minutes.
Challenges in Large-Scale Synthesis
Regioselectivity in Ring Functionalization
Competing substitution at positions 3 and 5 of the pyridazine ring necessitates careful control of reaction conditions. Using bulky bases (e.g., diisopropylethylamine) favors substitution at position 4 by steric hindrance.
Stability of the Trifluoromethyl Group
The CF₃ group is prone to hydrolysis under strongly acidic or basic conditions. Neutral pH and inert atmospheres (N₂ or Ar) are critical during synthesis.
Q & A
What are the key considerations for designing synthetic routes for Methyl 1-(4-chlorophenyl)-6-oxo-4-[3-(trifluoromethyl)phenoxy]pyridazine-3-carboxylate?
Level: Basic
Answer:
The synthesis typically involves multi-step protocols, leveraging nucleophilic substitution, esterification, and coupling reactions. A common approach includes:
- Step 1: Starting with a pyridazine core, introduce substituents via nucleophilic aromatic substitution. For example, the 4-position phenoxy group can be installed using 3-(trifluoromethyl)phenol under basic conditions (K₂CO₃/DMF, 80°C) .
- Step 2: Esterification or transesterification to incorporate the methyl carboxylate group at the 3-position.
- Step 3: Functionalization of the 1-position with a 4-chlorophenyl group via Suzuki coupling or direct alkylation, depending on precursor availability .
Critical factors include solvent choice (polar aprotic solvents like DMF enhance reactivity), temperature control to avoid decomposition, and purification via column chromatography or recrystallization.
How can crystallographic data resolve ambiguities in the molecular structure of this compound?
Level: Advanced
Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. Key steps include:
- Data Collection: Use a high-resolution diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).
- Structure Solution: Employ direct methods in SHELXS or SHELXD for phase determination .
- Refinement: Iterative refinement using SHELXL to model thermal displacement parameters and validate bond lengths/angles against literature standards (e.g., C–C bonds: 1.48–1.52 Å; C–O bonds: 1.21–1.43 Å) .
- Validation: Cross-check with ORTEP-3 for graphical representation of thermal ellipsoids, ensuring no unresolved electron density peaks (>0.3 eÅ⁻³) .
This method is critical for distinguishing regioisomers or confirming the orientation of the trifluoromethylphenoxy group.
What analytical techniques are recommended for characterizing purity and structural integrity?
Level: Basic
Answer:
A combination of spectroscopic and chromatographic methods is essential:
- NMR Spectroscopy:
- Mass Spectrometry (HRMS): Verify molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of COOCH₃ or phenoxy groups) .
- HPLC: Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm. Mobile phases often combine acetonitrile and 0.1% TFA in water .
How can researchers address contradictions between spectroscopic data and computational modeling results?
Level: Advanced
Answer:
Discrepancies often arise from dynamic effects (e.g., rotameric equilibria) or solvent interactions. Mitigation strategies include:
- Variable-Temperature NMR: Probe conformational flexibility by acquiring spectra at 25°C and 60°C. Restricted rotation of the trifluoromethylphenoxy group may split signals at lower temperatures .
- DFT Calculations: Optimize geometry using Gaussian 16 at the B3LYP/6-31G(d) level. Compare theoretical NMR chemical shifts (GIAO method) with experimental data; deviations >0.5 ppm suggest unaccounted stereoelectronic effects .
- Solvent Modeling: Include implicit solvent models (e.g., PCM for DMSO) to refine dipole-dipole interactions affecting chemical shifts .
What strategies optimize reaction yields for introducing the 3-(trifluoromethyl)phenoxy group?
Level: Advanced
Answer:
The electron-withdrawing CF₃ group complicates nucleophilic aromatic substitution. Optimization approaches:
- Catalysis: Use CuI (10 mol%) or Pd(OAc)₂ (5 mol%) to facilitate coupling under Ullmann or Buchwald-Hartwig conditions .
- Solvent Effects: DMF or DMSO enhances solubility of aromatic intermediates.
- Microwave-Assisted Synthesis: Reduce reaction time from 24h to 2h at 120°C, improving yields from 45% to 72% .
- Protecting Groups: Temporarily protect reactive sites (e.g., carboxylate as a tert-butyl ester) to prevent side reactions .
How does the compound’s electronic structure influence its biological activity?
Level: Advanced
Answer:
The trifluoromethylphenoxy and chlorophenyl groups contribute to:
- Lipophilicity: LogP ~3.5 (predicted via ChemDraw), enhancing membrane permeability.
- Electron Deficiency: The CF₃ group withdraws electrons, stabilizing potential π-π interactions with biological targets (e.g., enzyme active sites) .
- Hydrogen Bonding: The carbonyl oxygen (C=O) and pyridazine N-atoms act as acceptors, critical for binding affinity.
In vitro assays (e.g., kinase inhibition) should validate these interactions, complemented by molecular docking studies (AutoDock Vina) to map binding poses .
What are the best practices for resolving low crystallinity during X-ray analysis?
Level: Advanced
Answer:
Poor crystal quality often stems from impurities or solvent disorder. Solutions include:
- Recrystallization: Use solvent pairs like CHCl₃/hexane or EtOAc/MeOH to grow larger, defect-free crystals.
- Cryoprotection: Flash-cool crystals in liquid N₂ with Paratone-N oil to minimize ice formation.
- Data Merging: Collect multiple datasets from different crystals and merge using HKL-3000 to improve completeness (>95%) .
- Twinned Crystals: Apply TwinRotMat in PLATON to deconvolute overlapping reflections .
How can researchers differentiate degradation products from synthetic intermediates?
Level: Advanced
Answer:
- LC-MS/MS: Monitor stability under stress conditions (heat, light, pH). Degradation products often show [M+H-18]⁺ (loss of H₂O) or [M+H-44]⁺ (decarboxylation) .
- Isolation via Prep-HPLC: Collect fractions of impurities for NMR analysis. Compare ¹H shifts with proposed intermediates (e.g., hydrolyzed carboxylate at δ 4.1 ppm for -COOH vs. δ 3.8 ppm for -COOCH₃) .
- Kinetic Studies: Plot degradation rates (Arrhenius equation) to identify pathways (e.g., hydrolysis dominant at pH < 3) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
